2-bromo-N-(2-fluorophenyl)-3-methylbutanamide
Description
2-Bromo-N-(2-fluorophenyl)-3-methylbutanamide (CAS: 1016867-46-1) is a brominated amide derivative with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol . The compound features a 2-fluorophenyl group attached to a butanamide backbone substituted with a bromine atom at the 2-position and a methyl group at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its fluorine substituent enhances metabolic stability and lipophilicity, while the bromine atom may facilitate further functionalization via substitution reactions.
Properties
IUPAC Name |
2-bromo-N-(2-fluorophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQTWZCTTQOPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide typically involves the reaction of 2-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-fluorophenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while coupling reactions with boronic acids would yield biaryl compounds.
Scientific Research Applications
2-Bromo-N-(2-fluorophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide, differing primarily in substituents on the aromatic ring or the alkyl/amide backbone.
Table 1: Structural and Molecular Comparison
Key Findings and Implications
Substituent Effects on Lipophilicity and Reactivity: Fluorine Substitution: Increasing fluorine atoms (e.g., 2,3,4-trifluorophenyl in ) enhances lipophilicity and metabolic stability but may reduce solubility in polar solvents. Chlorine vs. Polar Groups: The 3-acetamido group in introduces hydrogen-bonding capability, improving aqueous solubility but possibly reducing passive diffusion across biological membranes.
Alkyl substituents (e.g., sec-butyl in ) simplify the structure, reducing steric hindrance and cost of synthesis but limiting functional group diversity.
Steric and Electronic Considerations :
- Ortho-Substituents : The 2-fluorophenyl group in the reference compound creates steric hindrance near the amide bond, influencing reaction kinetics in nucleophilic substitutions .
- Meta- and Para-Substituents : Compounds like and demonstrate how substituent positioning affects intermolecular interactions, such as π-stacking or halogen bonding in crystal packing (implied by ).
Biological Activity
2-bromo-N-(2-fluorophenyl)-3-methylbutanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a fluorophenyl group, and an amide functional group. Its molecular formula is with a molecular weight of 274.13 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable biological activity, particularly as an inhibitor in various biochemical pathways. Its potential applications include:
- Anticancer Activity : The compound may inhibit tumor growth by interfering with cellular pathways.
- Antimicrobial Properties : Investigated for its ability to combat bacterial infections.
- Enzyme Inhibition : Potential to modulate enzyme activity involved in metabolic processes.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. This interaction could disrupt critical biochemical pathways, leading to therapeutic effects.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on cancer cell lines. For example, the compound demonstrated significant antiproliferative activity in prostate cancer cells, inhibiting cell growth and inducing apoptosis.
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Study A | LNCaP (prostate cancer) | 0.199 | Complete degradation of androgen receptor |
| Study B | MCF-7 (breast cancer) | 0.328 | Partial agonist activity observed |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-fluorophenyl)-3-methylbutanamide | Lacks bromine substituent | Potentially less reactive |
| 2-chloro-N-(2-fluorophenyl)-3-methylbutanamide | Contains chlorine instead of bromine | Different biological activities due to halogen variation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
